molecular formula C19H20FN3O4 B2589856 Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate CAS No. 860784-14-1

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate

Cat. No.: B2589856
CAS No.: 860784-14-1
M. Wt: 373.384
InChI Key: AUSDNLSXUAWTAE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with a fluorophenyl group and a nitrobenzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with methyl 3-nitrobenzenecarboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-aminobenzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[4-(4-chlorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate
  • Methyl 2-{[4-(4-bromophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate
  • Methyl 2-{[4-(4-methylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate

Uniqueness

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-27-19(24)16-3-2-4-18(23(25)26)17(16)13-21-9-11-22(12-10-21)15-7-5-14(20)6-8-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSDNLSXUAWTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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